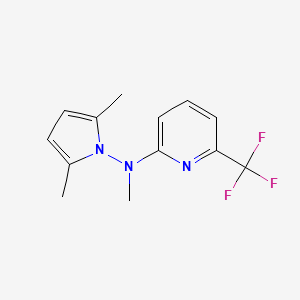

N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine

Description

N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine is a substituted pyridin-2-amine derivative featuring a trifluoromethyl (-CF₃) group at the pyridine’s 6-position and two substituents on the N2 nitrogen: a 2,5-dimethylpyrrol-1-yl moiety and a methyl group. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs (e.g., 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine and positional isomers like N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-5-(trifluoromethyl)pyridin-2-amine) suggest synthetic routes involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name |

N-(2,5-dimethylpyrrol-1-yl)-N-methyl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3/c1-9-7-8-10(2)19(9)18(3)12-6-4-5-11(17-12)13(14,15)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWIPBAVDAOAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1N(C)C2=CC=CC(=N2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Coupling of the Rings: The pyrrole and pyridine rings are then coupled through a nucleophilic substitution reaction, where the pyrrole nitrogen attacks the electrophilic carbon on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine or pyrrole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrrole or pyridine derivatives.

Scientific Research Applications

N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine and its analogs are critical for understanding its unique properties. Below is a comparative analysis based on substituent positioning, electronic effects, and safety considerations.

Table 1: Structural Comparison of Pyridin-2-amine Derivatives

Key Findings

In contrast, the 5-CF₃ isomer () may exhibit different electronic behavior due to altered conjugation pathways . The absence of -CF₃ in 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine () results in a less polarized pyridine ring, favoring hydrogen-bonding interactions (e.g., N-H∙∙∙N) that stabilize its crystal lattice .

The -CF₃ group’s hydrophobicity may enhance lipid solubility, a trait shared with the 5-CF₃ isomer but absent in the pyrrol-1-yl-substituted compound .

Safety and Stability: The 5-CF₃ isomer () is noted for hazards such as flammability and toxicity, requiring stringent storage conditions (e.g., avoidance of heat/water). While direct safety data for the target compound are unavailable, its structural similarity suggests comparable precautions may apply .

Crystallographic Behavior :

- 6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine () forms a 3D network via C-H∙∙∙π and N-H∙∙∙π interactions, which may differ in the target compound due to the -CF₃ group’s bulk and electronic effects .

Biological Activity

N2-(2,5-dimethyl-1H-pyrrol-1-yl)-N2-methyl-6-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with a trifluoromethyl group and a pyrrole moiety. The structural formula can be represented as follows:

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 283.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and DMF |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes associated with metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds related to pyrrole derivatives exhibit significant antimicrobial properties. For instance, research has demonstrated that similar pyrrole-based compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Case Studies

-

Monoclonal Antibody Production:

A study evaluated the effects of a related compound on monoclonal antibody production in recombinant Chinese hamster ovary (CHO) cells. The results showed that the compound increased cell-specific glucose uptake and intracellular ATP levels while enhancing antibody yield by 1.5-fold compared to control conditions . -

Anticancer Properties:

Another investigation focused on the anticancer potential of pyrrole derivatives, revealing that certain modifications to the structure could enhance cytotoxicity against cancer cell lines. The study emphasized the importance of the trifluoromethyl group in increasing bioactivity .

Table 2: Summary of Biological Activities

Research Findings

Research on this compound has been limited but promising. Studies indicate that structural modifications can significantly impact its biological activity. The presence of the trifluoromethyl group is particularly noteworthy as it enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

- Pyrrole Substituents: Variations in the pyrrole ring can lead to different biological outcomes, emphasizing the need for careful design in drug development.

- Trifluoromethyl Group: This group appears to play a crucial role in enhancing the potency of the compound against specific targets.

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl δ ~110-120 ppm in ¹³C, pyrrole protons δ 5.8-6.5 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles .

How can researchers assess the compound’s potential as an enzyme inhibitor, and what assays are recommended?

Q. Advanced Methodology

- In Vitro Assays :

- Computational Modeling :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts interactions with active sites .

- MD Simulations : GROMACS evaluates stability of ligand-receptor complexes.

What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

Q. Advanced Troubleshooting

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., pyrrole vs. pyridine protons) .

- Isotopic Labeling : ¹⁵N/¹⁹F NMR clarifies ambiguous assignments.

- Reaction Monitoring : LC-MS tracks intermediates to identify side reactions (e.g., by-product formation in fluorination) .

How does the trifluoromethyl group influence the compound’s bioavailability and target selectivity?

Q. Advanced Structure-Activity Analysis

- Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life .

- Hydrophobicity : Enhances membrane permeability (logP comparison with non-fluorinated analogs).

- Electron-Withdrawing Effects : Modulates pKa of the pyridine nitrogen, affecting binding to charged residues .

What purification techniques are effective for isolating this compound from complex mixtures?

Q. Basic Protocol

- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane.

- Recrystallization : Ethanol/water or dichloromethane/hexane systems .

- HPLC : Reverse-phase C18 columns for high-purity isolation (≥95%) .

How can computational methods predict the compound’s interactions with biological targets?

Q. Advanced Modeling

- Pharmacophore Mapping : MOE or Phase identifies critical binding features (e.g., hydrogen bonds with pyrrole N-H).

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced Stability Studies

- Accelerated Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH Stability : Assess solubility and decomposition in buffers (pH 1–13).

How does the dimethylpyrrole moiety affect the compound’s electronic properties and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.